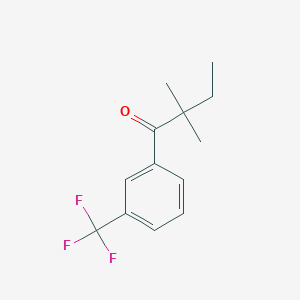

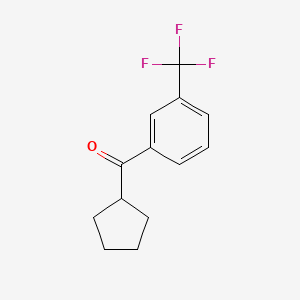

Cyclopentyl 3-trifluoromethylphenyl ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of trifluoromethyl ketones, including Cyclopentyl 3-trifluoromethylphenyl ketone, has been a subject of interest due to their valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . A photoredox, nickel and phosphoranyl radical synergistic cross-electrophile coupling of commercially available chemicals, aromatic acids and aryl/alkyl bromides, allows for concise synthesis of highly functionalized ketones directly .Molecular Structure Analysis

The molecular structure of this compound can be found in various databases such as PubChem and ChemSpider . The molecular formula is C14H13F3O.Chemical Reactions Analysis

Trifluoromethyl ketones (TFMKs) are associated with a number of useful reactions. Catalytic methods for ketone synthesis are continually being developed . The development of a practical route to ketones from feedstock chemicals has long been a subject of interest .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in databases like PubChem and ChemicalBook .Scientific Research Applications

Photochemical Reactions

Research into the photochemistry of cyclopentenyl methyl ketones, which may share reactive characteristics with Cyclopentyl 3-trifluoromethylphenyl ketone, demonstrates their propensity for undergoing various photochemical reactions, such as 1,3-acetyl shifts and oxa-di-π-methane rearrangements under direct irradiation and triplet sensitization. These reactions are critical for synthesizing complex organic structures, indicating the potential utility of this compound in photochemical syntheses (Gonzenbach et al., 1977).

Cycloaddition Reactions

The [3+2] cycloaddition reactions of aryl cyclopropyl ketones with olefins, facilitated by visible light photocatalysis, are relevant for generating highly substituted cyclopentane ring systems. This indicates this compound could be applied in synthesizing complex organic frameworks, showcasing its applicability in organic synthesis through cycloaddition reactions (Lu, Shen, & Yoon, 2011).

Green Chemistry Applications

Cyclopentyl methyl ether, closely related to this compound, has been employed as a solvent in the synthesis of 1,3-dioxanes and 1,3-dioxolanes under Dean-Stark conditions, highlighting its utility in environmentally friendly chemistry practices (Azzena et al., 2015).

Novel Organic Syntheses

The construction of highly-functionalized cyclopentanes from silyl enol ethers and activated cyclopropanes through [3+2] Cycloaddition catalyzed by triflic imide showcases advanced methodologies in organic synthesis that could incorporate this compound (Takasu, Nagao, & Ihara, 2006).

Future Directions

Trifluoromethyl ketones, including Cyclopentyl 3-trifluoromethylphenyl ketone, are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . Their potential applications in various fields, including medicinal chemistry, make them a subject of ongoing research .

Mechanism of Action

Target of Action

Cyclopentyl 3-trifluoromethylphenyl ketone is a type of trifluoromethyl ketone (TFMK), which are valuable synthetic targets and serve as synthons in the construction of fluorinated pharmacons . .

Mode of Action

Tfmks are known to behave as mimics of the tetrahedral transition-state intermediates , which suggests that they might interact with their targets by mimicking the transition states of biochemical reactions.

Biochemical Pathways

Ketone bodies, which include compounds similar to tfmks, are known to modulate cellular homeostasis in multiple physiological states through a diversity of mechanisms . They also serve as drivers of protein post-translational modification and modulators of inflammation and oxidative stress .

Pharmacokinetics

The introduction of fluorine(s) into organic molecules, such as tfmks, usually leads to significant changes in the chemical and physicochemical properties of the original compounds, which can bias their biological properties, bioavailability, and adme .

Result of Action

Tfmks are known to be valuable fluorine-containing synthetic targets of bioactive compounds , suggesting that they might have significant effects at the molecular and cellular levels.

Action Environment

The selection of solvents, which can be considered as an environmental factor in chemical reactions, is known to affect several important parameters such as selectivity, chemical group, diffusive coefficient, viscosity, and density .

properties

IUPAC Name |

cyclopentyl-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3O/c14-13(15,16)11-7-3-6-10(8-11)12(17)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVFDTWBLQYATME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642572 |

Source

|

| Record name | Cyclopentyl[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898791-66-7 |

Source

|

| Record name | Cyclopentyl[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.